N'-(2-Cyanophenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]oxamide
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Overview
Description
N’-(2-Cyanophenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]oxamide is a complex organic compound characterized by its unique structure, which includes a cyanophenyl group, a furan ring, and a pyrazole moiety. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Cyanophenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]oxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrazole Moiety: The pyrazole ring is often introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.
Coupling Reactions: The final step involves coupling the furan and pyrazole rings with the cyanophenyl group through a series of nucleophilic substitution reactions, often facilitated by catalysts such as palladium or copper.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.
Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N’-(2-Cyanophenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]oxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Typically carried out in acidic or basic media at elevated temperatures.
Reduction: Often performed in anhydrous solvents under inert atmosphere conditions.
Substitution: Requires appropriate catalysts and solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: Can produce alcohols or amines.
Scientific Research Applications
N’-(2-Cyanophenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]oxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which N’-(2-Cyanophenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]oxamide exerts its effects involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: Modulating signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- N’-(2-Cyanophenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide
- N’-(2-Cyanophenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide
Uniqueness
N’-(2-Cyanophenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]oxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3/c1-23-15(8-9-21-23)16-7-6-13(26-16)11-20-17(24)18(25)22-14-5-3-2-4-12(14)10-19/h2-9H,11H2,1H3,(H,20,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOTUVRKZRFPEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(O2)CNC(=O)C(=O)NC3=CC=CC=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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